molecular formula C8H21Cl2N3O B1527529 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride CAS No. 1236255-19-8

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride

Cat. No.: B1527529
CAS No.: 1236255-19-8
M. Wt: 246.18 g/mol
InChI Key: QAQAOQXGAHHCIB-UHFFFAOYSA-N
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Description

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically results in the formation of amines .

Scientific Research Applications

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for various chemical reactions and synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to understand enzyme interactions and protein modifications.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its molecular structure allows it to bind to active sites of enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,3-dimethylbenzamide
  • 3-Dimethylamino-1-propyl chloride
  • N-[(3-(dimethylamino)propyl]methacrylamide

Uniqueness

Compared to similar compounds, 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride stands out due to its specific molecular structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-amino-N-[3-(dimethylamino)propyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-7(9)8(12)10-5-4-6-11(2)3;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQAOQXGAHHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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